molecular formula C4H5O3- B1241810 4-Oxobutanoate

4-Oxobutanoate

Cat. No. B1241810
M. Wt: 101.08 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxobutanoate is the conjugate base of 4-oxobutanoic acid;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 4-oxo monocarboxylic acid anion and an aldehydic acid anion. It is a conjugate base of a succinic semialdehyde.

Scientific Research Applications

Biosynthesis in Microorganisms

4-Oxobutanoate, also known as 4-methylthio-2-oxobutanoate, has been identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms. It is produced by bacteria and fungi, including species like Aeromonas hydrophila, Corynebacterium, and Saccharomyces cerevisiae, demonstrating its role in microbial metabolism (Billington, Golding, & Primrose, 1979).

Apoptosis and Cell Growth Inhibition

4-Oxobutanoate derivatives, specifically 4-methylthio-2-oxobutanoic acid, have shown potential in inhibiting the growth of human cell lines and inducing apoptosis, independent of the down-regulation of ornithine decarboxylase. This suggests its role in cellular processes beyond just metabolism and could have implications in cancer research and therapy (Tang, Kadariya, Murphy, & Kruger, 2006).

Psychotropic Activity

Derivatives of 4-oxobutanoic acid have been studied for their psychotropic effects. Compounds like 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have shown varying psychopharmacological effects, indicating their potential application in the development of new pharmaceutical substances (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).

Spectroscopic and Structural Studies

The molecular structure, vibrational, electronic, and optical properties of 4-oxobutanoic acid derivatives have been extensively studied, indicating their potential in various fields including material science and chemistry. Such studies contribute to understanding the reactivity and properties of these compounds for potential applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nonlinear Optical Applications

Certain derivatives of 4-oxobutanoic acid, like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, have been studied for their applications in semiorganic nonlinear optical (NLO) crystals. These studies highlight the potential use of these compounds in advanced optical materials and technologies (Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, & Mullai, 2020).

Plant Growth Regulation

4-Oxobutanoate derivatives have also been tested for their growth-regulating activity on plants, such as soybean. These studies are significant for understanding how these compounds can affect plant growth and development, which has implications in agriculture (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

properties

Product Name

4-Oxobutanoate

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

4-oxobutanoate

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Synthesis routes and methods II

Procedure details

100 Mg. of 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 15 ml. of hot benzene is treated with 60 mg. of isopropyl amine. The solution is allowed to cool to room temperature and the product is filtered off, washed with ether and dried to yield isopropylammonium 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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